molecular formula C16H21ClN2O2 B1460466 Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride CAS No. 2108599-85-3

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

Cat. No. B1460466
CAS RN: 2108599-85-3
M. Wt: 308.8 g/mol
InChI Key: SHFVKNYJJZWTGE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[4,3-b]indole, which is a type of tetrahydroindole . Tetrahydroindoles are a class of compounds that have been studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroindoles can undergo various reactions, such as ozonolysis of the enamine bond .

Scientific Research Applications

Multicomponent Reactions

Indoles, including the compound , are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Synthesis of Heterocyclic Compounds

Indole based compounds are used in the synthesis of various heterocyclic compounds . For instance, 2,9-dihydro-2-oxo-4-aryl-1 H-pyrido[2,3-b]indole-3-carbonitriles have been synthesized by the one-pot multicomponent cyclocondensation reaction of 1-methyl-1 H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide .

Biological and Pharmaceutical Activities

Indole derivatives have been found to have various biological and pharmaceutical activities . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in the synthesis of selected alkaloids .

Inhibitors in Biochemical Reactions

Some indole-3-carbaldehyde derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .

Synthesis of Polycyclic Structures

The synthesis of indole derivatives has attracted considerable attention due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Some tetrahydroindoles have shown high anti-tumor activity .

properties

IUPAC Name

methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVKNYJJZWTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

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